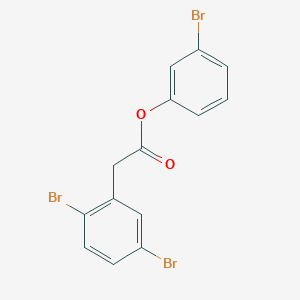

3-Bromophenyl 2-(2,5-dibromophenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

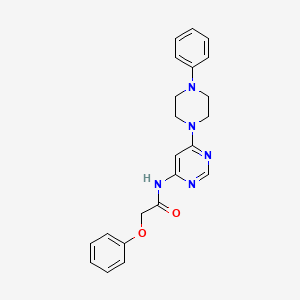

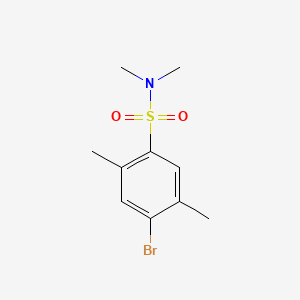

“3-Bromophenyl 2-(2,5-dibromophenyl)acetate” is a chemical compound with the molecular formula C14H9Br3O2 . It is also known as "(3-BROMOPHENYL)ACETIC ACID METHYL ESTER" . This compound is often used in research and development .

Molecular Structure Analysis

The molecular weight of “this compound” is 448.93 . The compound contains 14 carbon atoms, 9 hydrogen atoms, 3 bromine atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

The density of “this compound” is 1.9±0.1 g/cm3 . The boiling point is 487.9±45.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Antifungal Activities

- Halogenated phenyl derivatives, closely related to 3-Bromophenyl 2-(2,5-dibromophenyl)acetate, have shown significant in vitro activity against potentially pathogenic yeasts and molds, especially Aspergillus spp. and fluconazole-resistant yeast isolates, including Candida glabrata and Saccharomyces cerevisiae (Buchta et al., 2004).

Radical Scavenging Activity

- Nitrogen-containing bromophenols isolated from the marine red alga Rhodomela confervoides, which are structurally similar to this compound, have demonstrated potent scavenging activity against DPPH radicals, indicating potential natural antioxidant applications in food or pharmaceutical fields (Li et al., 2012).

Chemical Synthesis and Reactions

- Studies involving bromophenyl compounds in various chemical reactions, such as nitration and bromination, highlight their potential in synthesizing a wide range of chemical derivatives for further applications (Khlebnikov & Kostikov, 1984).

Industrial Separation Processes

- Bromophenyl acetate, closely related to the compound , has been successfully separated from industrial distillation residues using selective sorption into ZSM-5, indicating its potential in industrial separation processes (Smith et al., 1997).

Pharmacological Research

- Derivatives of bromophenyl compounds have been explored for their potential in inhibiting dopamine beta-hydroxylase, indicating their relevance in pharmacological research and potential therapeutic applications (Colombo et al., 1984).

Organic Chemistry and Catalysis

- The bromophenyl group, as part of larger molecules, has been used to study the regiochemistry of nucleophilic attacks in organic chemistry, shedding light on its usefulness in understanding and developing catalytic processes (Organ et al., 2003).

Antioxidant Properties

- Bromophenols isolated from marine algae, structurally related to this compound, have been found to possess significant antioxidant activities, suggesting their potential use in combating oxidative stress-related diseases (Li et al., 2007).

Water Purification and Analysis

- Techniques for the determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation have been developed, which could be relevant for environmental monitoring and water purification processes (Blythe et al., 2006).

Safety and Hazards

Propiedades

IUPAC Name |

(3-bromophenyl) 2-(2,5-dibromophenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br3O2/c15-10-2-1-3-12(8-10)19-14(18)7-9-6-11(16)4-5-13(9)17/h1-6,8H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZJNUMRNCZAIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC(=O)CC2=C(C=CC(=C2)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde O-methyloxime](/img/structure/B2411538.png)

![N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411542.png)

![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(4-isopropylbenzoyl)piperidine](/img/structure/B2411547.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-phenylpentyl)urea](/img/structure/B2411550.png)

![3-allyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2411554.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2411555.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2411556.png)

![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2411558.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2411559.png)